molecular formula C11H14N4O6 B12547762 N-(4,6-Dinitropyridin-2-yl)-L-leucine CAS No. 161125-44-6

N-(4,6-Dinitropyridin-2-yl)-L-leucine

Cat. No.: B12547762
CAS No.: 161125-44-6
M. Wt: 298.25 g/mol
InChI Key: JYYWJFIEVUHDKH-QMMMGPOBSA-N
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Description

N-(4,6-Dinitropyridin-2-yl)-L-leucine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with nitro groups at the 4 and 6 positions and an L-leucine moiety attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dinitropyridin-2-yl)-L-leucine typically involves the nitration of a pyridine derivative followed by the coupling of the nitrated pyridine with L-leucine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The coupling reaction with L-leucine can be facilitated using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dinitropyridin-2-yl)-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,6-Dinitropyridin-2-yl)-L-leucine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-Dinitropyridin-2-yl)-L-leucine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the leucine moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitropyridin-2-yl)-L-leucine: Similar structure but with only one nitro group.

    N-(4,6-Dichloropyridin-2-yl)-L-leucine: Similar structure but with chlorine substituents instead of nitro groups.

Uniqueness

N-(4,6-Dinitropyridin-2-yl)-L-leucine is unique due to the presence of two nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

CAS No.

161125-44-6

Molecular Formula

C11H14N4O6

Molecular Weight

298.25 g/mol

IUPAC Name

(2S)-2-[(4,6-dinitropyridin-2-yl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C11H14N4O6/c1-6(2)3-8(11(16)17)12-9-4-7(14(18)19)5-10(13-9)15(20)21/h4-6,8H,3H2,1-2H3,(H,12,13)(H,16,17)/t8-/m0/s1

InChI Key

JYYWJFIEVUHDKH-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=NC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)O)NC1=NC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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